Cas no 1892745-85-5 (7-fluoro-1H-indazol-6-amine)
7-fluoro-1H-indazol-6-amine Chemical and Physical Properties
Names and Identifiers
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- 7-fluoro-1H-indazol-6-amine
- D79615
- SY293626
- 7-fluoro-2H-indazol-6-amine
- 1892745-85-5
- MFCD30803938
- 6-Amino-7-fluoroindazole
- SCHEMBL23884574
- BS-43255
-
- MDL: MFCD30803938
- Inchi: 1S/C7H6FN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11)
- InChI Key: LSPCUNZCCWBZSC-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC2C=NNC=21)N
Computed Properties
- Exact Mass: 151.05457537 g/mol
- Monoisotopic Mass: 151.05457537 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 54.7
- Molecular Weight: 151.14
7-fluoro-1H-indazol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D782489-100mg |
7-fluoro-1H-indazol-6-amine |
1892745-85-5 | 97% | 100mg |
$240 | 2024-07-21 | |
| eNovation Chemicals LLC | D782489-250MG |
7-fluoro-1H-indazol-6-amine |
1892745-85-5 | 97% | 250mg |
$385 | 2024-07-21 | |
| eNovation Chemicals LLC | D782489-500MG |
7-fluoro-1H-indazol-6-amine |
1892745-85-5 | 97% | 500mg |
$645 | 2024-07-21 | |
| eNovation Chemicals LLC | D782489-1G |
7-fluoro-1H-indazol-6-amine |
1892745-85-5 | 97% | 1g |
$965 | 2024-07-21 | |
| eNovation Chemicals LLC | D782489-5G |
7-fluoro-1H-indazol-6-amine |
1892745-85-5 | 97% | 5g |
$2905 | 2024-07-21 | |
| eNovation Chemicals LLC | D782489-10G |
7-fluoro-1H-indazol-6-amine |
1892745-85-5 | 97% | 10g |
$4840 | 2024-07-21 | |
| Chemenu | CM433327-250mg |
7-Fluoro-1H-indazol-6-amine |
1892745-85-5 | 95%+ | 250mg |
$374 | 2023-02-17 | |
| Chemenu | CM433327-500mg |
7-Fluoro-1H-indazol-6-amine |
1892745-85-5 | 95%+ | 500mg |
$624 | 2023-02-17 | |
| Chemenu | CM433327-1g |
7-Fluoro-1H-indazol-6-amine |
1892745-85-5 | 95%+ | 1g |
$936 | 2023-02-17 | |
| Chemenu | CM433327-5g |
7-Fluoro-1H-indazol-6-amine |
1892745-85-5 | 95%+ | 5g |
$2808 | 2023-02-17 |
7-fluoro-1H-indazol-6-amine Suppliers
7-fluoro-1H-indazol-6-amine Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 7-fluoro-1H-indazol-6-amine
Recent Advances in the Study of 7-Fluoro-1H-indazol-6-amine (CAS: 1892745-85-5) and Its Applications in Chemical Biology and Medicine
The compound 7-fluoro-1H-indazol-6-amine (CAS: 1892745-85-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential roles in drug development. Recent studies have highlighted its utility as a key intermediate in the synthesis of novel kinase inhibitors and its promising activity in various disease models.
In a study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 7-fluoro-1H-indazol-6-amine, emphasizing its role as a building block for small-molecule inhibitors targeting protein kinases. The study demonstrated that the fluorine substitution at the 7-position enhances the compound's binding affinity to specific kinase domains, making it a valuable scaffold for the development of selective inhibitors. Furthermore, the amine group at the 6-position was found to facilitate interactions with key residues in the ATP-binding pocket, thereby improving inhibitory potency.
Another significant advancement was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where 7-fluoro-1H-indazol-6-amine was incorporated into a series of compounds designed to target aberrant signaling pathways in cancer. The results indicated that derivatives of this compound exhibited potent antiproliferative effects against several cancer cell lines, including those resistant to conventional therapies. Mechanistic studies revealed that these derivatives selectively inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in tumor growth and survival.
Beyond oncology, 7-fluoro-1H-indazol-6-amine has also shown promise in the treatment of inflammatory and autoimmune diseases. A study in the European Journal of Medicinal Chemistry described the synthesis of novel indazole-based compounds, including 7-fluoro-1H-indazol-6-amine derivatives, which demonstrated significant anti-inflammatory activity in vitro and in vivo. These compounds were found to modulate the activity of key inflammatory mediators, such as NF-κB and COX-2, suggesting their potential as next-generation anti-inflammatory agents.
In conclusion, the growing body of research on 7-fluoro-1H-indazol-6-amine (CAS: 1892745-85-5) underscores its versatility and therapeutic potential across multiple disease areas. Its unique chemical properties and ability to serve as a scaffold for targeted drug design make it a compound of considerable interest in the pharmaceutical industry. Future studies are expected to further elucidate its mechanisms of action and optimize its derivatives for clinical applications.
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